2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the following steps :
Starting Materials: The key starting materials are 4-(piperidin-1-ylsulfonyl)aniline and 2-hydroxybenzoic acid.
Reaction with Chloroacetyl Chloride: The 4-(piperidin-1-ylsulfonyl)aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide derivative.
Coupling Reaction: The chloroacetamide derivative is then coupled with 2-hydroxybenzoic acid under basic conditions to yield the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
This compound has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its ability to inhibit enzymes like dihydrofolate reductase, which is crucial in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets . For instance, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in rapidly dividing cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives such as 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid . Compared to these compounds, 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid may exhibit unique properties due to the specific positioning of functional groups, which can influence its biological activity and chemical reactivity.
List of Similar Compounds
- 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
- 4-(piperidin-1-ylsulfonyl)aniline derivatives
- Other N4-substituted sulfonamides
Properties
IUPAC Name |
2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXITVGSHAIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692376 |
Source
|
Record name | 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-55-2 |
Source
|
Record name | 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.